molecular formula C22H20N2O5S B2835325 (Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-72-7

(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2835325
CAS No.: 865174-72-7
M. Wt: 424.47
InChI Key: RZFDAXPRUXVODX-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzoyl chloride derivative and a thiazole compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as their thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Benzoyl imines:

    Methoxycarbonyl derivatives: These compounds contain a methoxycarbonyl group, which can influence their chemical and biological properties.

Uniqueness

(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's synthesis, biological activity, and relevant studies that highlight its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with various acylating agents. The structure features a thiazole ring fused with an ethyl carboxylate moiety and an allylic substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from thiazole structures have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), Caco-2 (colon cancer), and SHSY-5Y (neuroblastoma) cells. Notably, one study reported that a thiazole derivative exhibited higher selectivity against SHSY-5Y cells compared to healthy NIH/3T3 fibroblast cells, suggesting a promising therapeutic index for neuroblastoma treatment .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism was observed in a series of 4-substituted methoxybenzoyl-thiazoles, which demonstrated improved antiproliferative activity against melanoma and prostate cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Modifications at specific positions on the thiazole ring and the presence of functional groups like methoxycarbonyl have been shown to enhance potency. For example, compounds with additional hydrogen bond acceptors exhibited better stability and bioactivity profiles .

Case Studies

  • Thiazole Derivatives Against Cancer : A comparative study evaluated several thiazole derivatives against A549 and SHSY-5Y cells. The results indicated that certain compounds had IC50 values in the nanomolar range, significantly outperforming standard chemotherapeutics like doxorubicin .
  • In vivo Efficacy : Animal model studies are crucial for assessing the therapeutic potential of these compounds. Preliminary results suggest that thiazole derivatives can reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Research Findings Summary

Compound NameCell Line TestedIC50 (µM)Mechanism
Thiazole Derivative AA5490.5Tubulin polymerization inhibition
Thiazole Derivative BSHSY-5Y0.7Apoptosis induction
Thiazole Derivative CCaco-21.0Cell cycle arrest

Properties

IUPAC Name

ethyl 2-(4-methoxycarbonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-12-24-17-11-10-16(21(27)29-5-2)13-18(17)30-22(24)23-19(25)14-6-8-15(9-7-14)20(26)28-3/h4,6-11,13H,1,5,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFDAXPRUXVODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.